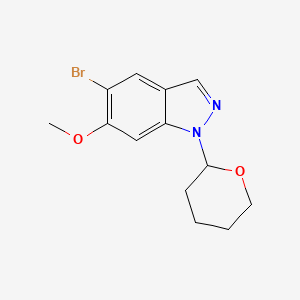

5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Vue d'ensemble

Description

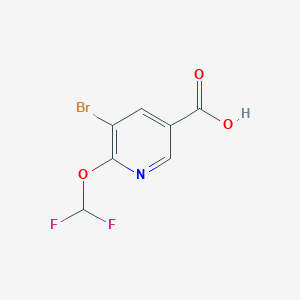

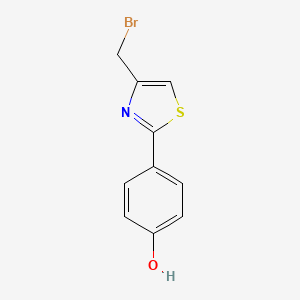

5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a chemical compound with the molecular formula C13H15BrN2O2 and a molecular weight of 311.17 . It is commonly used in research .

Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom (Br), a methoxy group (OCH3), a tetrahydro-2H-pyran-2-yl group, and an indazole ring . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 311.17 and a molecular formula of C13H15BrN2O2 . Other properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .Applications De Recherche Scientifique

BET Bromodomain Inhibition and Anti-Tumor Activity

Compounds containing the indazole moiety, such as 9H-pyrimido[4,5-b]indole derivatives, have shown promise in the inhibition of BET bromodomains, exhibiting high binding affinities and potencies in cellular assays. These compounds have demonstrated significant antitumor activity in leukemia and triple-negative breast cancer models, emphasizing their potential in cancer therapeutics (Zhao et al., 2017).

Structural Basis for Protein Binding

The determination of the cocrystal structure of a BET inhibitor with BRD4 BD2 provides insights into the structural basis for its high binding affinity to BET proteins. This research advances our understanding of protein-ligand interactions and could guide the design of more selective and potent inhibitors for therapeutic purposes (Zhao et al., 2017).

Rho Kinase Inhibition and Cardiovascular Effects

Indazole derivatives, such as 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865), have been found to inhibit Rho kinase activities potently and selectively. They exhibit promising pharmacological effects, including vasorelaxation and blood pressure reduction, which are beneficial in treating cardiovascular diseases (Oh et al., 2013).

Therapeutic Applications of Indazole Derivatives

Indazoles and their derivatives have a wide range of biological activities, making them highly relevant in therapeutic development. They have shown promising anticancer and anti-inflammatory activities and have applications in treating disorders involving protein kinases and neurodegeneration (Denya et al., 2018).

Antioxidant and Anti-inflammatory Properties

Indazole derivatives like 3-bromo-6-(4-chlorophenyl)-4-methylthio-2H-pyran-2-one have demonstrated significant hepatoprotective activities. They offer protective effects against experimentally induced liver injury, highlighting their potential as therapeutic agents in treating liver-related diseases (Tripathi et al., 2003).

Propriétés

IUPAC Name |

5-bromo-6-methoxy-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-17-12-7-11-9(6-10(12)14)8-15-16(11)13-4-2-3-5-18-13/h6-8,13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLAOFYVYUUHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NN(C2=C1)C3CCCCO3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1384618.png)

![5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol](/img/structure/B1384619.png)

![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)

![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)

![1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1384633.png)